molecular formula C7H12N4O3 B027177 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole CAS No. 102737-46-2

1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole

Cat. No. B027177
M. Wt: 200.2 g/mol
InChI Key: WLXVCGXRZHJVST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole, also known as HEAA, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of imidazole, which is a heterocyclic organic compound that contains nitrogen atoms in its ring structure. The synthesis method for HEAA is complex, involving multiple steps and the use of several reagents. However, the compound has shown promise in several areas of research, including as a potential therapeutic agent for various diseases.

Mechanism Of Action

The mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to inhibit the activity of certain protein kinases, which are involved in cell signaling pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole are complex and not fully understood. However, studies have shown that 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole can have a variety of effects on cells and tissues. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to reduce the production of inflammatory cytokines and chemokines in cells, which may contribute to its anti-inflammatory properties. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to induce apoptosis (cell death) in certain cancer cells, which may contribute to its potential use in cancer research.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have a variety of potential uses in scientific research, including as a potential therapeutic agent for various diseases. However, there are also limitations to using 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in lab experiments. For example, the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is complex and time-consuming, which may limit its use in certain experiments. Additionally, the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. For example, further studies could be conducted to better understand the mechanism of action of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential use in the treatment of various diseases. Additionally, studies could be conducted to optimize the synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and improve its overall yield. Furthermore, studies could be conducted to explore the potential use of 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Overall, there is still much to be learned about 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole and its potential applications in scientific research.

Synthesis Methods

The synthesis method for 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole involves several steps, starting with the reaction of imidazole with ethylene oxide to form 2-(2-hydroxyethyl)imidazole. This compound is then reacted with acetic anhydride to form 1-(N-acetyl-2-hydroxyethyl)imidazole. The final step involves the reaction of this compound with hydroxylamine to form 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole. The overall yield of this synthesis method is relatively low, but the compound can be purified using various chromatography techniques.

Scientific Research Applications

1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in various scientific research applications, including as a potential therapeutic agent for various diseases. For example, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole has been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.

properties

CAS RN

102737-46-2

Product Name

1-(N-(2-Hydroxyethyl)acetamido)-2-hydroxylaminoimidazole

Molecular Formula

C7H12N4O3

Molecular Weight

200.2 g/mol

IUPAC Name

2-[2-(hydroxyamino)imidazol-1-yl]-N-(2-hydroxyethyl)acetamide

InChI

InChI=1S/C7H12N4O3/c12-4-2-8-6(13)5-11-3-1-9-7(11)10-14/h1,3,12,14H,2,4-5H2,(H,8,13)(H,9,10)

InChI Key

WLXVCGXRZHJVST-UHFFFAOYSA-N

SMILES

C1=CN(C(=N1)NO)CC(=O)NCCO

Canonical SMILES

C1=CN(C(=N1)NO)CC(=O)NCCO

synonyms

1-(N-(2-hydroxyethyl)acetamido)-2-hydroxylaminoimidazole
SR 2508 hydroxylamine

Origin of Product

United States

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